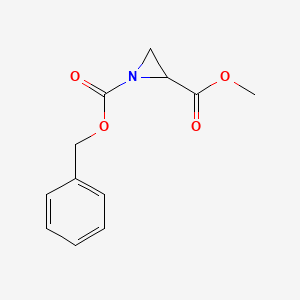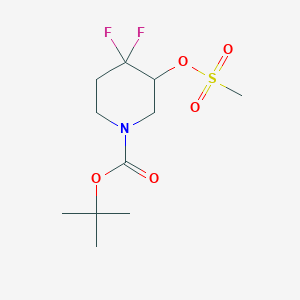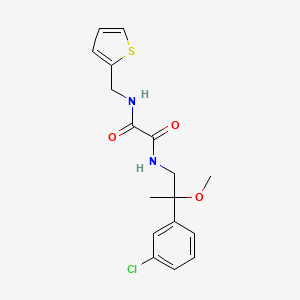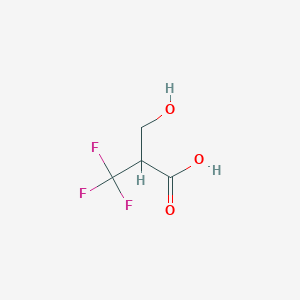
1-Benzylpiperazin-2,5-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzylpiperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological properties, including stimulant and psychoactive effects. This compound is characterized by a piperazine ring substituted with a benzyl group and two ketone groups at positions 2 and 5.
Wissenschaftliche Forschungsanwendungen
1-Benzylpiperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other piperazine derivatives.
Biology: The compound is studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Research explores its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
Target of Action
It’s structurally similar compound, benzylpiperazine, is known to interact with numerous receptors, resembling the effect of an amphetamine-type drug .
Mode of Action
It’s known that benzylpiperazine, a similar compound, acts as a stimulant, interacting with various receptors to produce effects similar to amphetamine .
Biochemical Pathways
Benzylpiperazine, a structurally similar compound, is known to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems .
Pharmacokinetics
Benzylpiperazine, a similar compound, has an elimination half-life of 55 hours . The clearance was found to be 99L/h . These properties may influence the bioavailability of the compound.
Result of Action
Benzylpiperazine, a similar compound, is known to produce effects similar to amphetamine, including confusion, agitation, vomiting, anxiety, and palpitations .
Action Environment
It’s known that co-ingestion of ethanol with benzylpiperazine, a similar compound, increases the likelihood of adverse symptoms but reduces the incidence of seizures .
Biochemische Analyse
Biochemical Properties
1-Benzylpiperazine-2,5-dione has been shown to interact with various enzymes and proteins. For instance, benzylamine side chains such as benzylpiperazine have been shown to be active pharmacophoric groups for Acetylcholinesterase (AChE) inhibition . This suggests that 1-Benzylpiperazine-2,5-dione may also interact with AChE or similar enzymes, potentially influencing biochemical reactions in the body .
Cellular Effects
Benzylpiperazine, a related compound, is known to interact with numerous different receptors, producing effects that resemble those of amphetamine-type drugs . Therefore, it is possible that 1-Benzylpiperazine-2,5-dione may have similar effects on various types of cells and cellular processes .
Molecular Mechanism
The exact molecular mechanism of action of 1-Benzylpiperazine-2,5-dione is not well-established. Benzylpiperazine, a related compound, has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . Therefore, it is possible that 1-Benzylpiperazine-2,5-dione may exert its effects at the molecular level through similar mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzylpiperazine-2,5-dione can be synthesized through various methods. One common method involves the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of 1-Benzylpiperazine-2,5-dione often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of 1-Benzylpiperazine-2,5-dione.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Vergleich Mit ähnlichen Verbindungen
1-Benzylpiperazine (BZP): A stimulant with similar pharmacological properties.
1-(3-Chlorophenyl)piperazine (mCPP): Another piperazine derivative with psychoactive effects.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Known for its use in combination with BZP for recreational purposes.
Uniqueness: 1-Benzylpiperazine-2,5-dione is unique due to the presence of two ketone groups, which influence its chemical reactivity and pharmacological profile. This structural feature distinguishes it from other piperazine derivatives and contributes to its specific effects on neurotransmitter systems .
Eigenschaften
IUPAC Name |
1-benzylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-8-13(11(15)6-12-10)7-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMDHLSVODDLAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2364596.png)
![2-({3-[4-(dimethylamino)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2364599.png)
![3-(2-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364600.png)



![2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2364608.png)


![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B2364611.png)
![1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B2364612.png)
![4-butoxy-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2364615.png)

